(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione
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Overview
Description
(1R,5S)-3-azabicyclo[320]heptane-2,4-dione is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves the formation of the bicyclic ring system through cyclization reactions. One common method involves the use of azetidines, which are four-membered nitrogen-containing heterocycles. The reactivity of azetidines is driven by ring strain, making them suitable intermediates for the synthesis of more complex bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro or hydroxyl derivatives, while reduction reactions may produce amines or other reduced forms of the compound.
Scientific Research Applications
(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of (1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the bicyclic ring can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
2-oxa-1-azabicyclo[3.2.0]heptanes: These compounds share a similar bicyclic structure but contain an oxygen atom in place of one of the carbon atoms.
8-azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids and has a different ring size and structure compared to (1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9)/t3-,4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTZWJOCJKKBJR-ZXZARUISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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